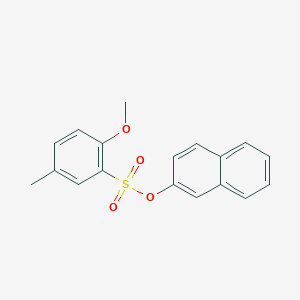![molecular formula C14H12F3N3O4S2 B2753848 Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 329699-49-2](/img/structure/B2753848.png)
Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a chemical compound with a complex structure .
Synthesis Analysis
The synthesis of this compound might involve a mechanism based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving several functional groups including a trifluoromethoxy group, a benzoyl group, an amino group, a thiadiazol group, and a sulfanyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of several reactive groups such as the trifluoromethoxy group and the benzoyl group could allow for a variety of reactions .Applications De Recherche Scientifique
Glutaminase Inhibition
Shukla et al. (2012) investigated analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an allosteric inhibitor of kidney-type glutaminase (GLS), with a focus on improving solubility and retaining potency. One analog demonstrated similar efficacy to BPTES and was effective in inhibiting the growth of human lymphoma B cells in vitro and in a mouse model (Shukla et al., 2012).
Anticancer and Anti-HCV Properties
Küçükgüzel et al. (2013) synthesized novel derivatives with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. They found that one compound, in particular, showed promising anti-inflammatory and analgesic activities without causing significant tissue damage in various organs (Küçükgüzel et al., 2013).
Pharmacological Properties
Maliszewska-Guz et al. (2005) explored the pharmacological properties of compounds derived from reactions involving ethyl bromoacetate. They focused on the effects of these compounds on the central nervous system in mice (Maliszewska-Guz et al., 2005).
Antioxidant Activity
El Ashry et al. (2019) synthesized 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles and tested them for antioxidant activity using the DPPH free radical scavenging method. Some compounds showed notable antioxidant activity and promising pharmacokinetics and druglikeness properties (El Ashry et al., 2019).
Novel Thiofibrates Synthesis
NiranjanM and ChaluvarajuK (2018) focused on synthesizing novel thiofibrates with potential applications in various medical fields. They achieved this by reacting 2-mercapto benzoxazoles with ethyl 2-bromo isobutyrates (NiranjanM & ChaluvarajuK, 2018).
Antimicrobial Agents
Sah et al. (2014) synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. They tested these compounds against various bacterial and fungal strains, showing moderate activity (Sah et al., 2014).
Mécanisme D'action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their diverse biological activities . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propriétés
IUPAC Name |
ethyl 2-[[5-[[3-(trifluoromethoxy)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O4S2/c1-2-23-10(21)7-25-13-20-19-12(26-13)18-11(22)8-4-3-5-9(6-8)24-14(15,16)17/h3-6H,2,7H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIZCTOCLNIMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
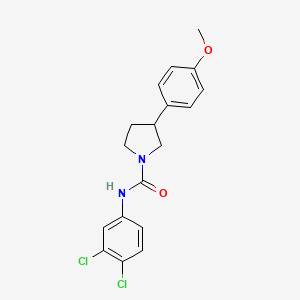
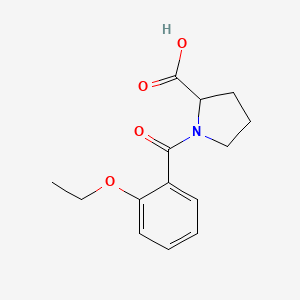
![9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753771.png)
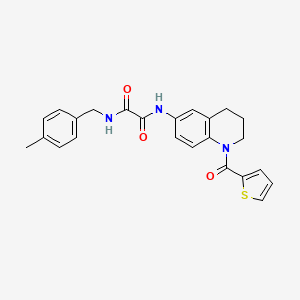
![3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2753773.png)
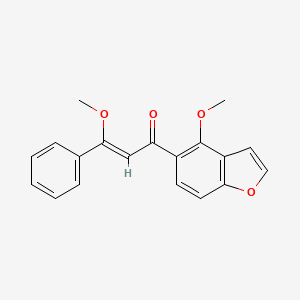
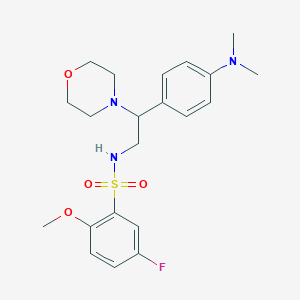
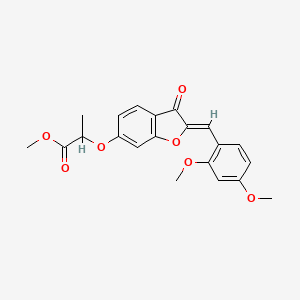
![4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2753778.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2753780.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2753781.png)
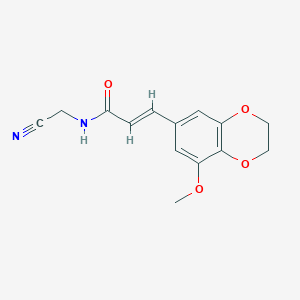
![4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2753786.png)
